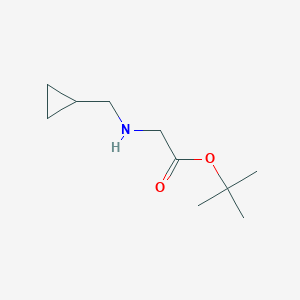

tert-Butyl (cyclopropylmethyl)glycinate

CAS No.:

Cat. No.: VC17848821

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO2 |

|---|---|

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | tert-butyl 2-(cyclopropylmethylamino)acetate |

| Standard InChI | InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3 |

| Standard InChI Key | LGDCSLHTGLWBNO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CNCC1CC1 |

Introduction

Structural and Chemical Identity

Molecular Architecture

tert-Butyl (cyclopropylmethyl)glycinate hydrochloride belongs to the class of amino acid esters, featuring a glycine backbone modified by a tert-butyl ester group and a cyclopropylmethylamine substituent. The hydrochloride salt enhances its crystallinity and stability, facilitating handling in laboratory settings . The IUPAC name, tert-butyl (cyclopropylmethyl)glycinate hydrochloride, reflects its systematic structure: a glycinate esterified with a tert-butyl group and substituted at the amino position with a cyclopropylmethyl group, neutralized by hydrochloric acid .

Key Structural Features:

-

tert-Butyl ester: Provides steric protection against nucleophilic attack, improving stability under basic conditions.

-

Cyclopropylmethyl group: Introduces conformational rigidity, potentially enhancing receptor binding affinity in drug candidates.

-

Hydrochloride salt: Improves solubility in polar solvents and mitigates hygroscopicity .

Physicochemical Properties

The compound’s molecular formula is C₁₀H₂₀ClNO₂, with a molecular weight of 221.72 g/mol . Its physical form is a white to off-white powder, stored at room temperature to prevent degradation . The purity of commercially available batches typically exceeds 95%, as verified by high-performance liquid chromatography (HPLC) .

Synthesis and Production

Synthetic Routes

The synthesis of tert-butyl (cyclopropylmethyl)glycinate hydrochloride typically involves a two-step process:

-

Esterification of glycine: Glycine reacts with tert-butanol under acidic conditions to form tert-butyl glycinate.

-

N-Alkylation: The amino group of tert-butyl glycinate undergoes alkylation with cyclopropylmethyl bromide or chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Critical Reaction Parameters:

-

Temperature: Controlled between 0–25°C to minimize side reactions.

-

Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

-

Catalyst: Triethylamine or similar bases facilitate deprotonation during alkylation .

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize yield and purity. Key steps include:

-

Automated pH adjustment: Ensures precise neutralization during salt formation.

-

Crystallization: The product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity .

Applications in Pharmaceutical Research

Drug Intermediate

The cyclopropylmethyl group’s rigidity makes this compound valuable in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, it serves as a precursor in synthesizing candidates for inflammatory and oncological targets .

Conformational Studies

Researchers leverage the cyclopropane ring’s restricted rotation to study ligand-receptor interactions. Nuclear magnetic resonance (NMR) studies of derivatives reveal how conformational constraints affect binding kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume